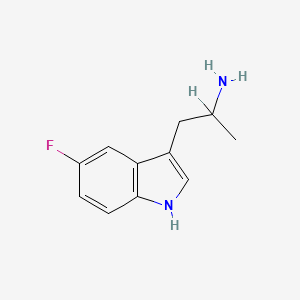
5-Fluor-alpha-Methyltryptamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Fluoro-alpha-methyltryptamine and similar compounds often involves complex organic reactions, aiming for specificity and high yield. The compound's selective inhibition of MAO-A, with much higher sensitivity compared to MAO-B, is significant for its synthesis, as it suggests potential therapeutic applications in neuropsychiatric disorders (Kinemuchi et al., 1988).
Molecular Structure Analysis
The molecular structure of 5-Fluoro-alpha-methyltryptamine is crucial for its interaction with biological targets. The presence of a fluorine atom likely influences its binding affinity and selectivity towards MAO-A, contributing to its inhibitory action. Detailed structural analysis can provide insights into its mechanism of action at the molecular level.
Chemical Reactions and Properties
5-Fluoro-alpha-methyltryptamine's chemical reactivity is characterized by its interaction with MAO enzymes. Its competitive inhibition of MAO-A suggests specific binding sites and interactions that could be explored for designing targeted therapies (Kinemuchi et al., 1988).
Wissenschaftliche Forschungsanwendungen
Serotonin-Noradrenalin-Dopamin-Ausschüttungsmittel
5-Fluor-alpha-Methyltryptamin wurde als ein gut ausbalanciertes Serotonin-Noradrenalin-Dopamin-Ausschüttungsmittel identifiziert . Dies bedeutet, dass es die Freisetzung dieser Neurotransmitter stimulieren kann, die eine entscheidende Rolle bei der Stimmungsregulation, der Wachheit und der Kognition spielen. Diese Eigenschaft könnte möglicherweise zur Behandlung von Stimmungsstörungen und kognitiven Beeinträchtigungen genutzt werden.
5-HT2A-Rezeptor-Agonist
Die Verbindung wirkt als Agonist des 5-HT2A-Rezeptors . Der 5-HT2A-Rezeptor ist ein Subtyp des 5-HT-Rezeptors, der den Neurotransmitter Serotonin bindet. Die Aktivierung dieses Rezeptors wurde mit einer Reihe von Effekten in Verbindung gebracht, darunter erhöhte kortikale Aktivität, Veränderungen in kognitiven Prozessen und Halluzinationen. Dies könnte in der Forschung zu psychiatrischen Erkrankungen und den Mechanismen halluzinogener Drogen nützlich sein.
MAO-A-Inhibitor
This compound ist ein potenter und spezifischer MAO-A-Inhibitor . Monoaminoxidase A (MAO-A) ist ein Enzym, das Monoamin-Neurotransmitter, einschließlich Serotonin, Noradrenalin und Dopamin, abbaut. Die Hemmung dieses Enzyms kann die Spiegel dieser Neurotransmitter erhöhen, was verschiedene Auswirkungen auf Stimmung und Verhalten haben kann. Diese Eigenschaft könnte bei der Entwicklung von Antidepressiva und Anxiolytika genutzt werden.
Psychedelische Forschung
Aufgrund seiner psychedelischen Eigenschaften könnte this compound in der Forschung zu den Mechanismen psychedelischer Drogen und ihren potenziellen therapeutischen Anwendungen verwendet werden . Es ist jedoch wichtig zu beachten, dass es nicht bekannt ist, ob es am Menschen getestet wurde und aufgrund seiner starken Hemmung von MAO-A gefährlich sein könnte .
Neuropharmakologie
Die vielfältigen Wirkungen der Verbindung auf Neurotransmittersysteme könnten sie zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung machen . Sie könnte verwendet werden, um die Rolle verschiedener Neurotransmitter und Rezeptoren bei der Gehirnfunktion und dem Verhalten zu untersuchen.
Chemische Sonden
Angesichts seiner spezifischen Wechselwirkungen mit verschiedenen Neurotransmittersystemen könnte this compound als chemische Sonde zur Untersuchung dieser Systeme verwendet werden . Dies könnte wertvolle Erkenntnisse über die Funktionsweise des Gehirns und die Mechanismen psychischer Störungen liefern.
Wirkmechanismus
Safety and Hazards
5-Fluoro-alpha-methyltryptamine could be dangerous due to its strong inhibition of MAO-A . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers There are several papers that discuss tryptamines and their effects. For example, one review provides a comprehensive update on tryptamine hallucinogens, including their historical background, prevalence, patterns of use and legal status, chemistry, toxicokinetics, toxicodynamics, and their physiological and toxicological effects on animals and humans . Another paper discusses the toxicology and analysis of psychoactive tryptamines .
Biochemische Analyse
Biochemical Properties
5-Fluoro-alpha-methyltryptamine acts as a well-balanced serotonin-norepinephrine-dopamine releasing agent. It is also a potent and specific inhibitor of monoamine oxidase A (MAO-A) and a 5-HT2A receptor agonist . These interactions suggest that 5-Fluoro-alpha-methyltryptamine can influence neurotransmitter levels and receptor activity, leading to its psychoactive effects. The compound’s ability to inhibit MAO-A is particularly significant, as it can prevent the breakdown of monoamines, thereby increasing their availability in the synaptic cleft.
Cellular Effects
5-Fluoro-alpha-methyltryptamine has been shown to affect various cellular processes. It influences cell signaling pathways by acting as a serotonin receptor agonist, which can lead to changes in gene expression and cellular metabolism . The compound’s interaction with serotonin receptors can result in altered neurotransmitter release and uptake, impacting overall cell function. Additionally, its MAO-A inhibitory activity can lead to increased levels of serotonin, norepinephrine, and dopamine within cells, further affecting cellular processes.
Molecular Mechanism
At the molecular level, 5-Fluoro-alpha-methyltryptamine exerts its effects through several mechanisms. It binds to and activates 5-HT2A receptors, leading to downstream signaling events that can alter cellular function . The compound also inhibits MAO-A, preventing the breakdown of monoamines and increasing their levels in the brain. This dual action on serotonin receptors and MAO-A contributes to its psychoactive properties. Furthermore, 5-Fluoro-alpha-methyltryptamine’s ability to release serotonin, norepinephrine, and dopamine suggests it can modulate multiple neurotransmitter systems simultaneously.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-alpha-methyltryptamine can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-alpha-methyltryptamine can produce sustained changes in neurotransmitter levels and receptor activity, which may persist even after the compound is no longer present . These temporal effects highlight the importance of understanding the compound’s pharmacokinetics and dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Fluoro-alpha-methyltryptamine in animal models are dose-dependent. At lower doses, the compound may produce mild stimulant and entactogenic effects, while higher doses can lead to more pronounced psychedelic experiences . High doses of 5-Fluoro-alpha-methyltryptamine can also result in toxic or adverse effects, such as serotonin syndrome, due to excessive inhibition of MAO-A and increased monoamine levels. These findings underscore the need for careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
5-Fluoro-alpha-methyltryptamine is involved in several metabolic pathways, primarily through its interaction with MAO-A. By inhibiting this enzyme, the compound prevents the breakdown of monoamines, leading to increased levels of serotonin, norepinephrine, and dopamine . This inhibition can affect metabolic flux and alter the balance of neurotransmitters in the brain. Additionally, the compound’s metabolism may involve other enzymes and cofactors, which can influence its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, 5-Fluoro-alpha-methyltryptamine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and into specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and effects. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 5-Fluoro-alpha-methyltryptamine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Studying the subcellular distribution of 5-Fluoro-alpha-methyltryptamine can provide insights into its mode of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11/h2-3,5-7,14H,4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGFDWBZMCPVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95173-09-4 (unspecified hydrochloride) | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70991512 | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
712-08-3 | |
| Record name | 5-Fluoro-α-methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-alpha-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-AMT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P46235ZAP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-FMT interact with its target and what are the downstream effects?
A1: 5-FMT acts as a reversible, competitive inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 5-FMT prevents the degradation of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This increase in neurotransmitter levels can have various effects on the central nervous system.
Q2: What is the structural characterization of 5-FMT?
A2:
Q3: Can you elaborate on the structure-activity relationship (SAR) of 5-FMT and similar compounds?
A3: Research indicates that subtle structural modifications to 5-FMT can significantly impact its activity and selectivity towards MAO-A and MAO-B. For example, replacing the fluorine atom with a chlorine atom and shifting the methyl group from the alpha to the beta position of the side chain results in p-chloro-beta-methylphenethylamine (p-CMPEA), a compound that exhibits high selectivity for MAO-B [, ]. These findings highlight the importance of specific structural features in determining the interaction with MAO enzymes.
Q4: What in vivo studies have been conducted with 5-FMT?
A4: One study investigated the effects of 5-FMT on head-twitch responses in mice, a behavioral model often used to assess the activity of serotonergic compounds []. The researchers found that 5-FMT induced head-twitch responses, and this effect was inhibited by ketanserin and gamma-mangostin, both known antagonists of the serotonin 5-HT2A receptor. These findings suggest that 5-FMT may exert some of its behavioral effects through interactions with 5-HT2A receptors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





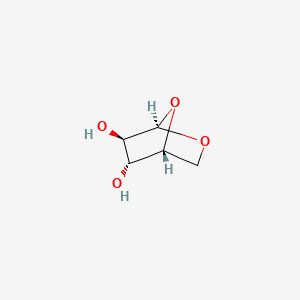

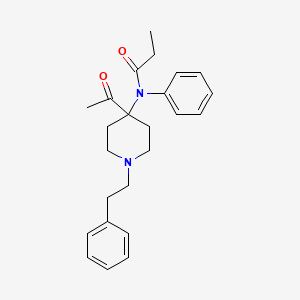

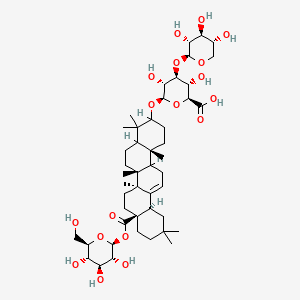

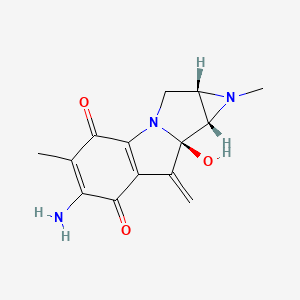

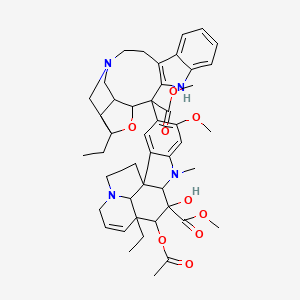
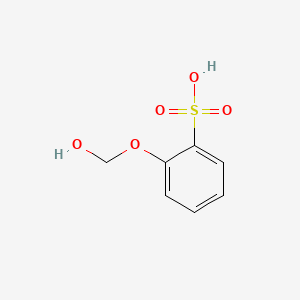
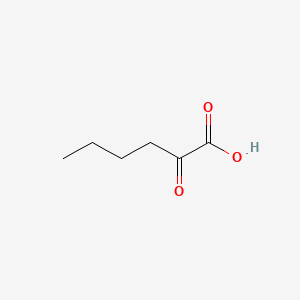
![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)